molecular formula C12H24O2 B8425754 Ethyl 2-butylhexanoate

Ethyl 2-butylhexanoate

Cat. No.: B8425754
M. Wt: 200.32 g/mol
InChI Key: WBACPFIDFVCSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-butylhexanoate is an ester derived from 2-butylhexanoic acid and ethanol. Esters like ethyl hexanoate and 2-ethylhexyl acetate are widely used as solvents, plasticizers, and intermediates in fragrances or polymer production . This compound likely shares similar physicochemical properties with these compounds, such as moderate polarity and volatility, making it suitable for applications in coatings, lubricants, or specialty chemicals.

Properties

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

ethyl 2-butylhexanoate

InChI

InChI=1S/C12H24O2/c1-4-7-9-11(10-8-5-2)12(13)14-6-3/h11H,4-10H2,1-3H3

InChI Key

WBACPFIDFVCSHO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds, including esters, acids, and salts, based on available evidence:

Ethyl Hexanoate (Ethyl Caproate)

  • Structure: Straight-chain ester of hexanoic acid and ethanol.
  • Physicochemical Properties :
    • Boiling point: ~167°C (inferred from ethyl acetate analogs) .

    • Solubility: Low water solubility, miscible with organic solvents.
  • Applications : Common solvent in food flavoring, cosmetics, and pharmaceuticals .
  • Safety : Generally recognized as safe (GRAS) for food use, with low acute toxicity .

2-Ethylhexanoic Acid (2-EHA)

  • Structure : Branched carboxylic acid with a 2-ethylhexyl chain.
  • Physicochemical Properties :
    • Boiling point: ~228°C .
    • Solubility: Poor in water, soluble in alcohols and ethers.
  • Applications : Key precursor for plasticizers, stabilizers, and corrosion inhibitors .
  • Synthesis : Produced via aldol condensation of butyraldehyde, followed by oxidation .
  • Safety : Classified as irritating to skin and eyes; requires controlled handling in industrial settings .

Sodium 2-Butylhexanoate

  • Structure: Sodium salt of 2-butylhexanoic acid.
  • Applications : Likely used as a surfactant or catalyst in organic synthesis (inferred from sodium salts of similar acids) .
  • Safety: Limited data, but sodium salts of carboxylic acids are generally stable with moderate environmental persistence .

Palladium 2-Ethylhexanoate

  • Structure: Organometallic complex with palladium and 2-ethylhexanoate ligands.
  • Applications : Catalyst in cross-coupling reactions and polymer production .

Data Table: Comparative Analysis

Property Ethyl 2-Butylhexanoate* Ethyl Hexanoate 2-Ethylhexanoic Acid Sodium 2-Butylhexanoate
Molecular Formula C₁₂H₂₄O₂ C₈H₁₆O₂ C₈H₁₆O₂ C₁₀H₁₉NaO₂
Boiling Point (°C) ~200 (estimated) ~167 ~228 Decomposes >250
Solubility Low in water Low in water Low in water High in polar solvents
Primary Applications Solvent, intermediates Food flavoring, solvents Plasticizers, stabilizers Surfactants, catalysts
Toxicity Low (inferred) Low Moderate irritation Low (limited data)

*Data for this compound is estimated based on structural analogs.

Key Research Findings and Contradictions

  • Safety Profile : Contradictions exist among analogs. For example, bis(2-ethylhexyl) phthalate (a plasticizer) requires stringent controls due to reproductive toxicity , whereas ethyl esters like ethyl acetate exhibit low hazard profiles . This suggests that branching and functional groups critically influence toxicity.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-butylhexanoate, and how can yield optimization be systematically approached?

this compound is typically synthesized via esterification of 2-butylhexanoic acid with ethanol, catalyzed by acids (e.g., H₂SO₄) or enzymatic methods. Key parameters affecting yield include:

  • Molar ratios of alcohol to acid (typically 1:1 to 3:1).
  • Reaction temperature (60–100°C for acid catalysis; lower for enzymatic).
  • Catalyst loading (0.5–5% w/w for H₂SO₄).
  • Reaction time (4–24 hours). Purification often involves distillation or column chromatography. Researchers should document these parameters rigorously to ensure reproducibility .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : Confirm ester linkage via peaks at δ 4.1–4.3 ppm (CH₂-O) and δ 1.2–1.4 ppm (ethyl group).
  • GC-MS : Verify molecular ion ([M⁺] at m/z 200) and fragmentation patterns.
  • IR spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-O-C asymmetric stretch (~1240 cm⁻¹).
  • HPLC : Assess purity (>98% by area normalization). Cross-referencing with published spectral libraries (e.g., NIST Chemistry WebBook) is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

Discrepancies often arise from impurities or measurement protocols. A methodological approach includes:

  • Comparative analysis : Compile data from peer-reviewed studies (Table 1).
  • Validation experiments : Replicate key measurements under controlled conditions (e.g., using NIST-traceable thermometers).
  • Statistical rigor : Apply false discovery rate (FDR) correction to identify outliers when analyzing aggregated data .

Table 1 : Reported Boiling Points of this compound

SourceBoiling Point (°C)Method
PubChem215–218Distillation
ECHA210–212Gas chromatography
NIST WebBook217 ± 2Calibrated ASTM

Q. What computational tools enable predictive retrosynthesis of this compound, and how reliable are these models?

AI-driven platforms (e.g., Reaxys, Pistachio) use reaction databases to propose synthetic routes. Key steps:

  • Template relevance scoring : Prioritize routes with high plausibility (>0.8).
  • Multi-model integration : Combine predictions from BKMS_metabolic and Reaxys_biocatalysis models.
  • Experimental validation : Test top-ranked routes (e.g., esterification vs. transesterification). Limitations include sparse data for branched esters, necessitating manual refinement .

Q. How can researchers ensure reproducibility in pharmacological studies involving this compound as a solvent or excipient?

Critical factors:

  • Batch documentation : Record purity (≥99%), storage conditions (dry, inert atmosphere), and supplier (e.g., Sigma-Aldrich Lot#).
  • In vitro/in vivo consistency : Use standardized protocols (e.g., OECD guidelines for solubility assays).
  • Ethical compliance : Adhere to institutional review boards (IRBs) for human/animal studies, citing ethical codes explicitly .

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